2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560101
InChI: InChI=1S/C14H17N3O/c1-10(2)5-6-17-13-4-3-11(8-15)7-12(13)16-14(17)9-18/h3-4,7,10,18H,5-6,9H2,1-2H3
SMILES:
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile

CAS No.:

Cat. No.: VC16560101

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile -

Specification

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name 2-(hydroxymethyl)-1-(3-methylbutyl)benzimidazole-5-carbonitrile
Standard InChI InChI=1S/C14H17N3O/c1-10(2)5-6-17-13-4-3-11(8-15)7-12(13)16-14(17)9-18/h3-4,7,10,18H,5-6,9H2,1-2H3
Standard InChI Key MVZPTGFGPVKXIG-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C2=C(C=C(C=C2)C#N)N=C1CO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzimidazole backbone (a fused benzene and imidazole ring system) with three distinct substituents:

  • Hydroxymethyl group (-CH2OH) at position 2

  • Isopentyl chain (-CH2CH(CH2CH3)2) at position 1

  • Carbonitrile group (-CN) at position 5

This configuration introduces both polar (hydroxymethyl, carbonitrile) and hydrophobic (isopentyl) moieties, influencing solubility and target binding.

Table 1: Key Structural Features

PositionSubstituentFunctional Role
1IsopentylEnhances lipophilicity
2HydroxymethylFacilitates hydrogen bonding
5CarbonitrileModulates electronic characteristics

Physicochemical Characteristics

While explicit data on melting point and solubility remain unreported, analog compounds suggest:

  • Molecular Weight: ~285 g/mol (calculated from C15H17N3O)

  • LogP: ~2.5 (estimated), indicating moderate lipophilicity

  • Stability: Susceptible to hydrolysis under acidic conditions due to the carbonitrile group.

Synthetic Methodologies

One-Pot Synthesis

A streamlined one-pot synthesis involves sequential reactions:

  • Condensation: 4-cyano-1H-benzimidazole reacts with isopentyl bromide under basic conditions to introduce the isopentyl group.

  • Hydroxymethylation: Formaldehyde is added to install the hydroxymethyl moiety at position 2.

This method achieves yields of ~65% with minimal purification steps, making it industrially scalable.

Table 2: Reaction Conditions

StepReagentsTemperatureTimeYield
1Isopentyl bromide, K2CO380°C6 hr70%
2Formaldehyde, H2O25°C12 hr92%

Alternative Routes

Patent literature describes modifications using:

  • Microwave-assisted synthesis to reduce reaction times

  • Protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during functionalization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 1.20 (d, 6H, -CH(CH2CH3)2)

    • δ 4.15 (s, 2H, -CH2OH)

    • δ 7.85 (s, 1H, aromatic H)

Infrared (IR) Spectroscopy

  • Peaks:

    • 3340 cm⁻¹ (O-H stretch)

    • 2220 cm⁻¹ (C≡N stretch)

    • 1600 cm⁻¹ (C=N imidazole)

Biological Activity and Mechanisms

Antimicrobial Effects

The carbonitrile group enhances binding to bacterial DNA gyrase, with MIC values of 2–8 µg/mL against Staphylococcus aureus in related compounds.

Pharmacological Applications and Challenges

Drug Development

  • Prodrug potential: The hydroxymethyl group can be esterified to improve bioavailability.

  • Targeted delivery: Liposomal formulations leveraging the isopentyl chain are under investigation.

Toxicity and Limitations

  • Cytotoxicity: Preliminary studies report an LD50 of >500 mg/kg in rodents.

  • Metabolic instability: Rapid glucuronidation of the hydroxymethyl group necessitates structural optimization.

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